N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Esterification: The starting material, 2-fluorobenzoic acid, is esterified with methanol to form methyl 2-fluorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 2-fluorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-thiol.
Acylation: Finally, the thiol is acylated with benzoyl chloride to yield this compound.
Chemical Reactions Analysis
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C15H10FN3OS |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
InChI Key |
APVVKSBTXXDQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Origin of Product |
United States |
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